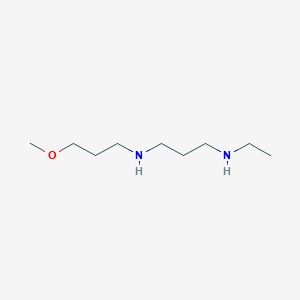
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine
Descripción general
Descripción
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine (EMPD) is a synthetic amine with a wide range of applications in organic chemistry. It has been used in various synthetic reactions, such as in the synthesis of polymers and heterocycles. EMPD is also used as a catalyst in organic synthesis, and as a reagent in the preparation of organic compounds. EMPD is a versatile compound with a wide range of applications in the laboratory.
Aplicaciones Científicas De Investigación
CO2 Adsorption Performance
A study by Sim, Pacia, & Ko (2020) explored the synthesis of a CO2 adsorbent using a diaminosilane with a propyl spacer, showing that it exhibited better CO2 adsorption capacity and efficiency compared to a similar compound with an ethyl spacer. This demonstrates the potential of N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine in enhancing CO2 capture technology.
Organoboron Compound Synthesis
A research by Kliegel et al. (1992) involved the synthesis of organoboron compounds using 1,3-propanediamine derivatives. This indicates the role of compounds like N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine in the creation of complex organoboron structures, which have diverse applications in chemistry.
Catalytic Properties in Reactions
Lee, Gowrisankar, & Kim (2004) found that N,N,N′,N′-Tetramethyl-1,3-propanediamine, a similar compound, effectively catalyzes the Baylis–Hillman reaction of cycloalkenones, suggesting that N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine might also have significant catalytic properties (Lee et al., 2004).
Analytical Applications in Biocide Quantification
The tri-amine N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, closely related to N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine, was determined in raw materials using various analytical techniques, as studied by Mondin et al. (2014). This research highlights the application of such compounds in analytical chemistry for the quantification and analysis of biocides.
Propiedades
IUPAC Name |
N-ethyl-N'-(3-methoxypropyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-3-10-6-4-7-11-8-5-9-12-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNNTBXYDDNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



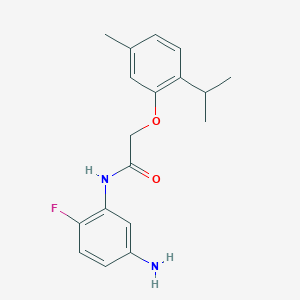
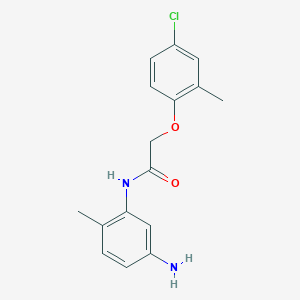
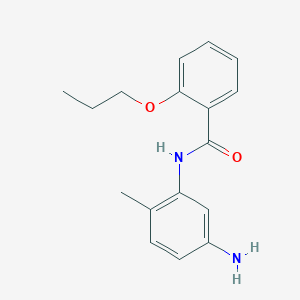
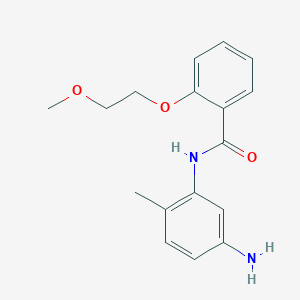
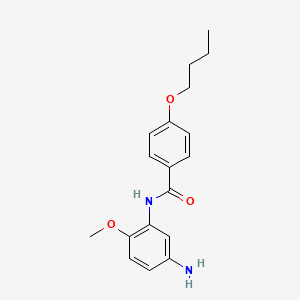
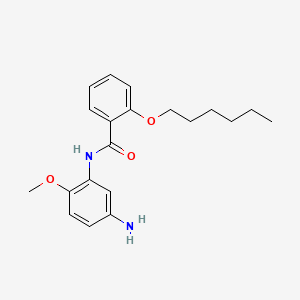
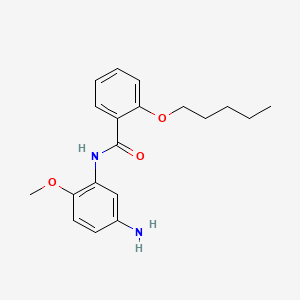
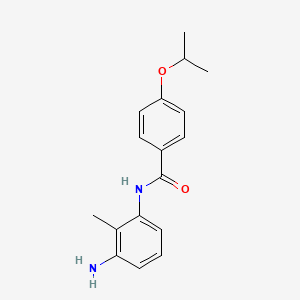
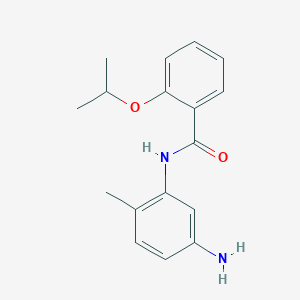
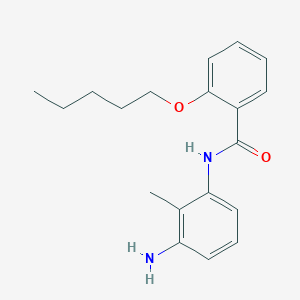
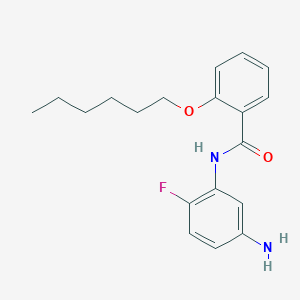

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)
![6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1385046.png)